molecular formula C13H19BrO B3837770 2-(5-Bromopentoxy)-1,3-dimethylbenzene

2-(5-Bromopentoxy)-1,3-dimethylbenzene

Cat. No.: B3837770
M. Wt: 271.19 g/mol
InChI Key: GLAGQWXHCLUKNX-UHFFFAOYSA-N
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Description

2-(5-Bromopentoxy)-1,3-dimethylbenzene is a brominated aromatic compound featuring a benzene ring substituted with two methyl groups at the 1- and 3-positions and a 5-bromopentoxy chain at the 2-position. This structure combines lipophilic (methyl and bromoalkoxy groups) and polar (ether oxygen) functionalities, making it relevant in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals.

Properties

IUPAC Name

2-(5-bromopentoxy)-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO/c1-11-7-6-8-12(2)13(11)15-10-5-3-4-9-14/h6-8H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAGQWXHCLUKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopentoxy)-1,3-dimethylbenzene typically involves the etherification of a hydroxyl group on a benzene derivative with 1,5-dibromopentane. One common method involves the reaction of 1,3-dimethylbenzene with 1,5-dibromopentane in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like acetone . The reaction conditions usually require heating to facilitate the formation of the ether bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopentoxy)-1,3-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-(pentoxy)-1,3-dimethylbenzene.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield 2-(5-hydroxypentoxy)-1,3-dimethylbenzene, while oxidation with potassium permanganate could produce 2-(5-bromopentoxy)-1,3-dimethylbenzoic acid.

Mechanism of Action

The mechanism by which 2-(5-Bromopentoxy)-1,3-dimethylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding processes. Additionally, the compound’s hydrophobic and hydrophilic regions can affect its solubility and distribution within biological environments.

Comparison with Similar Compounds

Substituent Effects on Toxicity and Reactivity

  • 1,3-Dimethylbenzene (m-Xylene): The parent compound, 1,3-dimethylbenzene, exhibits non-polar anesthetic toxicity due to its ability to disrupt cell membrane integrity via lipophilic interactions. Its 24h EC50 for Propsilocerus akamusi larvae is 8.4 mg/L, ranking it less toxic than 1,2-dimethylbenzene (EC50 = 6.1 mg/L) but more toxic than 1,4-dimethylbenzene (EC50 = 10.2 mg/L) .
  • Brominated Derivatives :
    Bromo-substituted benzenes, such as 2-(bromomethyl)-1,3-dimethylbenzene (CAS 70654-69-2), demonstrate increased reactivity in alkylation and nucleophilic substitution reactions due to the bromine atom’s electrophilic nature . Similarly, the 5-bromopentoxy chain in the target compound may facilitate coupling reactions in synthesis, akin to brominated intermediates used in benzimidazole derivatives .

Comparison with Alkoxy-Substituted Benzenes

  • 5-Bromo-2-(methoxymethoxy)-1,3-dimethylbenzene (CAS 70654-69-2): This analog replaces the pentoxy chain with a methoxymethoxy group. While both compounds share a brominated aromatic core, the shorter methoxymethoxy group reduces lipophilicity (logP ≈ 2.8 vs. estimated logP > 4 for the target compound).
  • 2-(Chloromethoxy)-1,3-dimethylbenzene :
    Used in synthesizing mitochondrial-targeted antioxidants, this compound highlights the role of alkoxy chains in directing molecular interactions. Replacing chlorine with bromine in the target compound may enhance leaving-group ability in synthetic applications .

Toxicity and Environmental Behavior

Acute Toxicity Profiles

Substituted benzenes exhibit toxicity mechanisms dependent on substituent polarity:

  • Non-polar anesthetics (e.g., m-xylene, methylbenzene): Disrupt membrane Na+ channels via lipid bilayer accumulation .
  • Polar anesthetics (e.g., nitrobenzene, phenol): Interact with receptors via hydrogen bonding or electrophilic groups (e.g., –NO2, –OH) .

The bromopentoxy chain in 2-(5-Bromopentoxy)-1,3-dimethylbenzene may confer mixed toxicity mechanisms, combining non-polar membrane disruption and polar interactions.

Joint Toxicity in Mixtures

Binary mixtures of substituted benzenes often show synergistic (M < 0.8) or additive (M = 1 ± 0.2) effects. For example:

  • Synergism : Methylbenzene + benzene (M = 0.72) .
  • Antagonism : Nitrobenzene + 1,3-dimethylbenzene (M = 1.22) .

If released into aquatic systems, this compound could interact synergistically with polar compounds (e.g., phenol) or antagonistically with non-polar analogs (e.g., m-xylene), depending on concentration ratios and exposure duration .

Data Tables

Table 1: Toxicity Ranking of Substituted Benzenes (24h EC50 for P. akamusi Larvae)

Compound EC50 (mg/L) Toxicity Class
p-Chlorophenol 1.2 Polar Anesthetic
Nitrobenzene 2.5 Polar Anesthetic
1,3-Dimethylbenzene 8.4 Non-polar Anesthetic
Benzene 12.0 Non-polar Anesthetic
Hypothetical Target ~5–7* Mixed Mechanism*

*Estimated based on structural analogs .

Table 2: Joint Toxicity of Binary Mixtures (M Values)

Mixture M Value Effect Type
Nitrobenzene + Phenol 0.85 Synergism
m-Xylene + Benzene 0.72 Synergism
Nitrobenzene + m-Xylene 1.22 Antagonism

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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